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molecular formula C12H12O5 B017105 3',5'-Diacetoxyacetophenone CAS No. 35086-59-0

3',5'-Diacetoxyacetophenone

Cat. No. B017105
M. Wt: 236.22 g/mol
InChI Key: QODJHYBESCIPOG-UHFFFAOYSA-N
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Patent
US07820848B2

Procedure details

A 500 ml autoclave was charged with 20 g (85 mmol) of 3,5-diacetoxyacetophenone, 2 g of palladium on charcoal (catalyst E101 CA/W 5%, Degussa, Germany) and 350 ml of methanol. The autoclave was flushed three times with hydrogen (3 bar), the mixture was stirred and hydrogenation was carried out at 30 bar hydrogen pressure for two hours. After flushing the solution twice with 3 bar nitrogen the catalyst was removed by filtration over Hyflo Super Cel®. Evaporation of the solvent left 19.2 g of a slightly brown oil, which was further purified by flash-chromatography on silica gel using n-hexane/ethyl acetate (5:2) as eluent mixture giving 18.4 g of 1-(1-hydroxyethyl)-3,5-diacetoxybenzene as a colorless oil (81 mmol, GC 98%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][C:11]([CH3:13])=[O:12])[CH:7]=[C:6]([O:14][C:15]([CH3:17])=[O:16])[CH:5]=1)=[O:3]>[Pd].CO>[OH:3][CH:2]([C:4]1[CH:9]=[C:8]([O:10][C:11](=[O:12])[CH3:13])[CH:7]=[C:6]([O:14][C:15](=[O:16])[CH3:17])[CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed three times with hydrogen (3 bar)
CUSTOM
Type
CUSTOM
Details
After flushing the solution twice with 3 bar nitrogen the catalyst
CUSTOM
Type
CUSTOM
Details
was removed by filtration over Hyflo Super Cel®
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 19.2 g of a slightly brown oil, which
CUSTOM
Type
CUSTOM
Details
was further purified by flash-chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C1=CC(=CC(=C1)OC(C)=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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